5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine is a chemical compound related to Duloxetine, which is primarily used as an antidepressant and for the treatment of anxiety disorders. This compound belongs to the class of selective serotonin and norepinephrine reuptake inhibitors (SNRIs). The specific structural modifications in 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine may influence its pharmacological properties and therapeutic efficacy compared to its parent compound.
Duloxetine was first approved by the U.S. Food and Drug Administration in 2004 for the treatment of major depressive disorder and generalized anxiety disorder. The compound has been extensively studied for its effectiveness in managing pain associated with diabetic neuropathy and fibromyalgia.
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine is classified as a small organic molecule within the broader category of antidepressants. It falls under the pharmacological classification of SNRIs, which function by inhibiting the reuptake of serotonin and norepinephrine, neurotransmitters involved in mood regulation.
The synthesis of 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine can be achieved through various organic synthetic routes. One common method involves the alkylation of a precursor compound with ethyl bromide to introduce the ethoxy group, followed by methoxylation at the appropriate position on the aromatic ring.
The molecular structure of 5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine features a complex arrangement that includes:
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine can undergo various chemical reactions typical for organic compounds, such as:
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine operates primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism increases the availability of these neurotransmitters, which can enhance mood and alleviate symptoms of depression and anxiety.
5-(2-Ethoxy)ethoxy-6-methoxy Duloxetine has potential scientific applications primarily in pharmacology:
This compound's unique structural features may provide insights into developing new therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: